6-(Ethylamino)pyridazine-3-carboxylic acid
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Description
Scientific Research Applications
Synthesis and Derivative Formation
6-(Ethylamino)pyridazine-3-carboxylic acid serves as a precursor in the synthesis of various heterocyclic compounds. Its utility in the synthesis of thieno[2,3-c]pyridazine derivatives and subsequent reactions to produce compounds with potential biological activities has been highlighted. For instance, saponification and reaction with ethanolamine and formamide led to the synthesis of substituted pyrimido[4′,5′:4,5]-thieno[2,3-c]pyridazine derivatives (Radwan, 2000).
Antimicrobial Activity
Some derivatives synthesized from this compound have demonstrated promising antimicrobial properties. For example, novel thieno[2,3-c]pyridazines exhibited significant antibacterial activities, showcasing the compound's role in the development of potential antimicrobial agents (Al-Kamali et al., 2014).
Antioxidant Activity
The synthesis of selenolo[2,3-b]pyridine derivatives from this compound and their subsequent reactions have yielded compounds with significant antioxidant activities, comparable to ascorbic acid. This highlights the potential of these derivatives in antioxidant applications (Zaki et al., 2017).
Acetylcholinesterase Inhibition
Research on this compound derivatives has also delved into their potential as acetylcholinesterase (AChE) inhibitors. These inhibitors are crucial in treating diseases like Alzheimer's. Notable structural modifications and evaluations of AChE inhibitory activities have been carried out, with some derivatives showing significant potency (Contreras et al., 2001).
Structure-Activity Relationships
The compound has also been used in the study of structure-activity relationships, where its derivatives have been synthesized and assessed for various biological activities, including antimicrobial properties. This research contributes to understanding the molecular basis of these activities and guiding the design of more effective therapeutic agents (El-Mariah et al., 2006).
Properties
IUPAC Name |
6-(ethylamino)pyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-8-6-4-3-5(7(11)12)9-10-6/h3-4H,2H2,1H3,(H,8,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMSODKWJRJTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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